Trans-3-methyl-2-phenylchroman-4-one
Description
Structure
3D Structure
Properties
CAS No. |
15334-22-2 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-11,16H,1H3/t11-,16-/m1/s1 |
InChI Key |
KGDHGMYUWLSCKC-BDJLRTHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Trans 3 Methyl 2 Phenylchroman 4 One
Stereoselective Synthesis of Trans-3-methyl-2-phenylchroman-4-one Isomers
The control of stereochemistry at the C2 and C3 positions of the chromanone ring is paramount in synthesizing specific isomers of 3-methyl-2-phenylchroman-4-one. The trans configuration is often a target due to its prevalence in natural products and its distinct biological profile. Methodologies to achieve this include asymmetric catalysis, diastereoselective approaches, and the use of chiral auxiliaries.
Asymmetric Catalysis in the Formation of Chromanone Cores
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chromanones. Organocatalysis, in particular, has seen significant advancements. For instance, chiral phosphoric acids have been successfully employed in catalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides to produce indole-containing chroman derivatives with high yields and excellent enantioselectivities (up to 98% ee). mdpi.com While not a direct synthesis of the target molecule, this demonstrates the potential of asymmetric catalysis in constructing the chiral chroman scaffold.
Another notable example involves the use of amidine-based catalysts, such as homobenzotetramisole (HBTM), for the reagent-free catalytic transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes. organic-chemistry.org This process achieves high enantioselectivities and yields, highlighting the utility of organocatalysts in generating chiral heterocyclic compounds. organic-chemistry.org
Diastereoselective Approaches for the Construction of the Trans-Configuration
Achieving the desired trans configuration often relies on diastereoselective reactions where the formation of one diastereomer is favored over the other. A cascade inter–intramolecular double Michael reaction of curcumins with arylidenemalonates has been reported to produce highly functionalized cyclohexanones and, in some cases, tetrahydrochromen-4-ones with complete diastereoselectivity. beilstein-journals.orgnih.gov
A more direct approach involves the tandem alkyne hydroacylation and oxo-Michael addition. The reaction of 1-phenyl-1-propyne (B1211112) with salicylaldehyde, catalyzed by a rhodium complex, yields a mixture of regioisomers, including 3-methyl-2-phenylchroman-4-one. This product is formed with a 3.8:1 diastereomeric ratio favoring the trans isomer.
| Reactants | Catalyst | Product(s) | Combined Yield | Diastereomeric Ratio (trans:cis) |
| 1-Phenyl-1-propyne and Salicylaldehyde | Rhodium complex | 3-Methyl-2-phenylchroman-4-one and 2-Methyl-3-phenylchroman-4-one | 88% | 3.8:1 for 3-methyl-2-phenyl isomer |
Chiral Auxiliary-Mediated Synthesis for Enantiomeric Control
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. Evans oxazolidinones and camphorsultam are prominent examples of such auxiliaries. wikipedia.orgwikipedia.orgsantiago-lab.com
Evans oxazolidinones, derived from chiral amino alcohols, are widely used to direct stereoselective α-alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com The chiral imide formed from the oxazolidinone and an acyl group creates a sterically hindered environment, forcing subsequent reactions to occur from a specific face of the enolate. santiago-lab.com While a powerful strategy, specific examples of its application in the direct synthesis of this compound are not extensively detailed in the literature.
Camphorsultam, a crystalline solid available in both enantiomeric forms, is another effective chiral auxiliary used in Michael additions, Claisen rearrangements, and cycloaddition reactions to achieve high stereoselectivity. wikipedia.org Its rigid bicyclic structure provides a well-defined chiral environment. wikipedia.org The application of these auxiliaries to the synthesis of the target chromanone would involve attaching the auxiliary to a precursor, performing a diastereoselective reaction to set the C2 and C3 stereocenters, and subsequent cleavage of the auxiliary.
Novel Catalytic Approaches for the Cyclization and Ring Formation
The formation of the chromanone ring is a critical step in the synthesis of this compound. Modern synthetic chemistry has seen a surge in the development of novel catalytic methods, including those based on transition metals and organocatalysts, to effect this cyclization with high efficiency and selectivity.
Transition Metal-Catalyzed Reactions (e.g., Pd-mediated, Ru-catalyzed)
Palladium catalysts are versatile tools in organic synthesis, and their application in the formation of heterocyclic rings is well-documented. A novel palladium-catalyzed chemo- and regiocontrolled tandem cyclization/cross-coupling reaction of 3-alkynyl chromones with aryl iodides has been developed for the synthesis of 4H-furo[3,2-c]chromenes and xanthones. acs.org The choice of palladium catalyst and ligands was found to be crucial in directing the reaction towards the desired product. For instance, Pd(PPh3)4 was identified as the optimal catalyst for the formation of the furo[3,2-c]chromene product. acs.org
| Catalyst | Ligand | Product(s) | Yield of 4a |
| Pd(OAc)2 | - | 4H-furo[3,2-c]chromene (4a) and Xanthone (5a) | 47% |
| Pd(PPh3)2Cl2 | - | 4H-furo[3,2-c]chromene (4a) and Xanthone (5a) | - |
| Pd(PPh3)4 | - | 4H-furo[3,2-c]chromene (4a) | 80% |
| Pd(PPh3)4 | rac-BINAP | Xanthone (5a) | 87% |
Ruthenium catalysts have also been explored for the synthesis of various heterocyclic ring systems through cycloaddition reactions. nih.govchesci.comresearchgate.net For example, ruthenium complexes have been shown to catalyze [2+2] and [2+2+2] cycloadditions of alkynes and alkenes. chesci.com While these methods are powerful for constructing cyclic systems, their specific application to the intramolecular cyclization to form the this compound ring is an area that warrants further investigation. Ruthenium-catalyzed dehydrogenative cyclization has been successfully employed to synthesize polysubstituted 4-quinolones, demonstrating the potential of this metal in related heterocyclic syntheses. rsc.org
Organocatalytic Methods for Chromanone Scaffold Assembly
Organocatalysis offers a metal-free alternative for the construction of chromanone scaffolds, often proceeding under mild reaction conditions with high stereoselectivity. Asymmetric [2 + 4] cycloadditions catalyzed by chiral phosphoric acids represent a key strategy in this area. mdpi.com The reaction between 3-vinylindoles and ortho-quinone methides, for instance, yields chiral chroman derivatives in high yields and with excellent control of both diastereoselectivity (up to 93:7 dr) and enantioselectivity (up to 98% ee). mdpi.com
The following table summarizes the results for the organocatalytic asymmetric [2 + 4] cycloaddition to form various indole-containing chroman derivatives:
| Entry | R group on 3-vinylindole | Yield (%) | dr (trans:cis) | ee (%) |
| 1 | H | 98 | 93:7 | 97 |
| 2 | 5-Me | 85 | 88:12 | 95 |
| 3 | 5-Cl | 92 | 90:10 | 96 |
| 4 | 6-Cl | 95 | 91:9 | 97 |
| 5 | 7-Me | 88 | 85:15 | 92 |
These examples underscore the power of organocatalysis in assembling the chiral chroman framework with high levels of stereocontrol, providing a valuable platform for the synthesis of complex molecules like this compound and its derivatives.
Microwave-Assisted and Solvent-Free Synthetic Protocols
Modern synthetic chemistry has increasingly embraced technologies that offer enhanced reaction rates, higher yields, and more environmentally benign conditions compared to traditional methods. Microwave-assisted synthesis and solvent-free protocols have emerged as powerful tools in the synthesis of heterocyclic compounds, including chroman-4-one derivatives.
Microwave irradiation has been demonstrated to significantly accelerate the synthesis of flavanones, which are structurally related to 3-methyl-2-phenylchroman-4-one. For instance, the acetic acid-mediated cyclization of 2'-hydroxychalcones to flavanones under microwave conditions can be achieved in as little as 30 minutes, yielding up to 82% of the product. nepjol.info This is a substantial improvement over conventional heating methods, which can take several days to achieve a similar yield. nepjol.info This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Flavanones from 2'-Hydroxychalcones
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 4 days | 75 | nepjol.info |
| Microwave Irradiation | 30 minutes | 82 | nepjol.info |
Regioselective Derivatization Strategies for this compound Analogues
The biological activity of chroman-4-one derivatives can be finely tuned by introducing various functional groups at specific positions on the molecule. Regioselective derivatization is therefore a critical aspect of structure-activity relationship (SAR) studies.
Functionalization at the Chromanone Ring System (e.g., A-ring, C-ring)
The chromanone core, consisting of the fused benzene (B151609) (A-ring) and dihydropyranone (C-ring), offers several sites for functionalization. Electrophilic aromatic substitution reactions, such as bromination and nitration, are common strategies for modifying the A-ring. The directing effects of the existing substituents on the A-ring will govern the position of substitution. For instance, the regioselective bromination of a 5-methoxybacteriochlorin, a different heterocyclic system, with N-bromosuccinimide (NBS) resulted in a high yield (85%) of the 15-bromo analogue, demonstrating the high degree of control achievable in such reactions. nih.gov Similarly, the nitration of a 3-methyl-2-pentafluoroethylchromone using a mixture of concentrated sulfuric and nitric acids led to the regioselective formation of the 6-nitro derivative in high yield. mdpi.com
Functionalization of the C-ring often involves reactions at the C-3 position. For flavones, which have a double bond in the C-ring, iron(III)-catalyzed C-3 functionalization with cycloalkanes or N,N-dimethylformamide has been reported. nih.gov While this compound lacks this double bond, the principles of activating the C-3 position for nucleophilic or electrophilic attack are relevant for creating analogues.
Modifications at the Phenyl and Methyl Substituents
The phenyl group at the C-2 position and the methyl group at the C-3 position are also key targets for modification to explore SAR. The synthesis of analogues with different substituents on the C-2 phenyl ring can be achieved by starting with appropriately substituted benzaldehydes in the initial chalcone (B49325) synthesis.
Modification of the methyl group at C-3 is more challenging but can provide valuable insights into the steric and electronic requirements for biological activity. Theoretical structure-activity studies on methyl-substituted 4-(m-OH phenyl) piperidines have shown that the orientation of a methyl group can be crucial in determining the compound's biological function. nih.gov While specific to a different class of compounds, this highlights the importance of exploring modifications at the methyl substituent of this compound. Synthetic strategies could involve the use of different alkylating agents in the synthesis of the chromanone precursor or post-synthesis modification of the methyl group, although the latter may be synthetically demanding.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition and rearrangement reactions often have 100% atom economy, while substitution and elimination reactions are typically less efficient. primescholars.comscranton.edu
The synthesis of this compound from a 2'-hydroxychalcone (B22705) precursor via an intramolecular Michael addition is an example of an addition reaction and would, in principle, have a high atom economy. The efficiency of a synthesis is not solely determined by atom economy but also by the reaction yield, energy consumption, and the nature of any reagents and solvents used.
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Atom Economy | Reference |
|---|---|---|
| Addition | High (often 100%) | jocpr.com |
| Rearrangement | High (often 100%) | scranton.edu |
| Substitution | Moderate | primescholars.com |
| Elimination | Low | primescholars.com |
Utilization of Sustainable Solvents and Reagents
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable. Water is often considered a green solvent, although its use can be limited by the solubility of reactants. unibo.it Other environmentally benign solvents include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl lactate, cyclopentyl methyl ether (CPME), limonene, and p-cymene. researchgate.netresearchgate.netsemanticscholar.org These solvents are being explored as replacements for more hazardous traditional solvents. For example, 2-MeTHF has been successfully used as a greener alternative to tetrahydrofuran (B95107) (THF) in various reactions. researchgate.net The application of these sustainable solvents in the synthesis and derivatization of this compound would significantly enhance the green credentials of the process.
In Depth Spectroscopic and Crystallographic Analysis of Trans 3 Methyl 2 Phenylchroman 4 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For trans-3-methyl-2-phenylchroman-4-one, NMR provides critical insights into the relative stereochemistry of the substituents on the heterocyclic ring and the preferred conformation of the molecule.
The trans configuration of the methyl and phenyl groups at the C3 and C2 positions, respectively, is a key stereochemical feature. This arrangement places the two substituents on opposite faces of the dihydropyranone ring. The conformational analysis of the chroman-4-one ring system, which is non-planar, is crucial for understanding its properties. The heterocyclic ring typically adopts a half-chair or sofa conformation to minimize steric and torsional strain. In the case of 2,3-disubstituted chroman-4-ones, the trans isomers generally favor a conformation where the bulky phenyl group at C2 occupies a pseudo-equatorial position to reduce unfavorable steric interactions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the molecular framework and spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, a COSY spectrum would show a cross-peak between the proton at C2 (H2) and the proton at C3 (H3), confirming their connectivity. The magnitude of the coupling constant (³JH2-H3) between these two protons provides information about the dihedral angle between them, which is crucial for conformational analysis. A large coupling constant (typically > 8 Hz) is generally indicative of a diaxial or pseudo-diaxial relationship, consistent with a trans configuration.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon atom attached to each proton. For instance, the signal for H2 would show a correlation to the C2 signal, H3 to C3, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is vital for piecing together the carbon skeleton. Key expected correlations would include the H2 proton to the carbonyl carbon (C4) and carbons of the phenyl ring, and the methyl protons to C2, C3, and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This is the most direct NMR method for confirming the trans stereochemistry. In a trans configuration, a NOESY experiment would show a strong spatial correlation between the proton at C2 and the proton at C3, as they are on opposite sides of the ring but can be in close proximity depending on the ring's conformation. researchgate.net The absence of a strong NOE between the C2-phenyl group and the C3-methyl group would further support the trans assignment.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Type of Information | Expected Key Correlations |
| COSY | ¹H ↔ ¹H | Through-bond (2-3 bonds) | H2 ↔ H3 |
| HSQC | ¹H ↔ ¹³C | Through-bond (1 bond) | H2 ↔ C2; H3 ↔ C3; -CH₃ ↔ C-methyl |
| HMBC | ¹H → ¹³C | Through-bond (2-3 bonds) | H2 → C4, Phenyl Carbons; H3 → C2, C4, C4a; -CH₃ → C2, C3, C4 |
| NOESY | ¹H ↔ ¹H | Through-space | H2 ↔ H3 |
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
This compound is a chiral molecule and can exist as a pair of enantiomers. While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents can overcome this limitation. fiveable.me These reagents are typically paramagnetic lanthanide complexes with chiral ligands, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). chemistnotes.com
When a chiral shift reagent is added to a racemic mixture of the compound, it forms diastereomeric complexes with each enantiomer. chemistnotes.com These diastereomeric complexes are no longer mirror images and will have slightly different NMR spectra. rsc.org This results in the separation of signals for corresponding protons in the two enantiomers, allowing for the direct integration of these signals to determine the enantiomeric excess (ee) of the mixture. The carbonyl oxygen at the 4-position serves as a Lewis basic site for coordination with the lanthanide metal center. organicchemistrydata.org
Solid-State NMR for Polymorph Characterization
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties.
For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR could be employed to study its solid-state structure. In a ¹³C CP/MAS spectrum, chemically equivalent carbon atoms in different polymorphs can exhibit different chemical shifts due to variations in their local electronic environments and intermolecular packing arrangements. nih.govresearchgate.net By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize any existing polymorphs.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques measure the vibrational frequencies of chemical bonds. wikipedia.org
Analysis of Carbonyl Stretching Frequencies and Ring Vibrations
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) at the 4-position. For ketones, this band typically appears in the region of 1725-1705 cm⁻¹. However, in this molecule, the carbonyl group is conjugated with the adjacent aromatic ring (the benzene (B151609) part of the chroman system). This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency. pg.edu.pl Therefore, the carbonyl absorption for this compound is expected to appear at a lower wavenumber, typically in the range of 1690-1670 cm⁻¹. spectroscopyonline.com
Other important vibrations include the C-H stretching of the aromatic and aliphatic parts, C=C stretching of the aromatic rings, and the C-O-C stretching of the ether linkage in the heterocyclic ring. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which are often weak in the IR spectrum. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 3000-2850 | Aliphatic C-H Stretch | Medium-Weak |
| 1690-1670 | C=O Stretch (Aryl Ketone) | Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |
| 1300-1000 | C-O-C Ether Stretch | Strong |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules.
While the specific crystal structure for this compound is not publicly available, a study on the closely related compound, (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, provides excellent insight into the expected molecular architecture. nih.gov The X-ray analysis of this analog confirmed a trans-configuration for the substituents at the C2 and C3 positions. nih.gov
The analysis revealed that the dihydropyran ring adopts a half-chair conformation, which minimizes steric strain. nih.gov In this conformation, the bulky phenyl group at C2 occupies a pseudo-equatorial position. The dihedral angle between the benzene ring of the chroman system and the C2-phenyl ring was found to be nearly perpendicular, at approximately 89.7°. nih.gov The crystal packing was stabilized by intermolecular forces, including hydrogen bonds (in the case of the hydroxy analog) and weak C-H···π interactions. nih.gov It is highly probable that this compound would adopt a similar solid-state conformation, with the methyl group replacing the hydroxyl group.
Table 3: Crystallographic Data for the Analogous Compound (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3068 (3) |
| b (Å) | 26.7110 (18) |
| c (Å) | 9.4679 (6) |
| β (°) | 117.431 (3) |
| Volume (ų) | 1191.18 (13) |
| Key Feature | Trans-configuration confirmed |
| Ring Conformation | Half-chair |
Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks
While specific crystallographic data for this compound is not available, the crystal packing and intermolecular interactions can be inferred from studies on other chroman-4-one derivatives. In related compounds, the crystal lattice is often stabilized by a network of weak intermolecular interactions.
For instance, in the crystal structures of various substituted chroman-4-ones, C—H···O hydrogen bonds are a recurring motif. These interactions, although weak, collectively contribute to the stability of the crystal packing, often forming chains or more complex three-dimensional networks.
In derivatives containing hydroxyl groups, stronger O—H···O hydrogen bonds are observed, frequently leading to the formation of dimers. For example, in (2S/2R,3S/3R)-3-hydroxy-2-phenylchroman-4-one, molecules are linked by pairs of O—H···O hydrogen bonds, creating inversion dimers. researchgate.net Although this compound lacks a hydroxyl group for such strong hydrogen bonding, the carbonyl oxygen at the 4-position is a potential hydrogen bond acceptor for C-H donors.
Table 1: Predicted Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |
|---|---|---|---|
| C—H···O Hydrogen Bonds | Aromatic/Aliphatic C-H | Carbonyl Oxygen (O4) | Formation of chains or layered structures |
| π-π Stacking | Phenyl ring, Benzene ring of chroman | Phenyl ring, Benzene ring of chroman | Stabilization of the crystal lattice through aromatic interactions |
Polymorphism and Co-crystallization Studies
The study of polymorphism, the ability of a compound to exist in more than one crystalline form, is crucial in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. To date, there are no specific studies on the polymorphism of this compound reported in the literature. The potential for polymorphism in this compound would likely be influenced by the conformational flexibility of the dihydropyranone ring and the rotational freedom of the phenyl group at the 2-position and the methyl group at the 3-position. Different crystallization conditions could potentially lead to different packing arrangements and, consequently, different polymorphic forms.
Similarly, co-crystallization, which involves crystallizing a target molecule with a second component (a coformer) to form a new crystalline solid with a defined stoichiometric ratio, has not been explored for this compound. Co-crystallization could be a viable strategy to modify the physicochemical properties of this compound. Potential coformers could be selected based on their ability to form hydrogen bonds with the carbonyl oxygen of the chroman-4-one core or to engage in π-π stacking with its aromatic systems. Further research in these areas would be beneficial to fully characterize the solid-state properties of this compound.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of a molecule. For this compound (C₁₆H₁₄O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the verification of its chemical formula.
Tandem mass spectrometry (MS/MS) provides valuable insights into the structure of a molecule by elucidating its fragmentation pathways upon collision-induced dissociation. While specific MS/MS data for this compound is not detailed in the provided search results, the fragmentation behavior can be predicted based on the known fragmentation patterns of flavonoids and related chromanone structures.
The most common fragmentation pathway for flavanones (2-phenylchroman-4-ones) is a retro-Diels-Alder (RDA) reaction of the heterocyclic C-ring. This typically results in the formation of a characteristic ion containing the A-ring and another ion derived from the B-ring and the remaining part of the C-ring. For this compound, the RDA fragmentation would be a primary pathway.
Other potential fragmentation pathways could involve the loss of small neutral molecules such as CO, CH₃, or C₆H₅ from the molecular ion or subsequent fragment ions. The presence of the methyl group at the 3-position might also lead to specific fragmentation patterns, such as the loss of a methyl radical.
Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound
| Ion | Predicted m/z | Proposed Formula | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 239.1067 | C₁₆H₁₅O₂⁺ | Protonated molecular ion |
| [M]⁺˙ | 238.0994 | C₁₆H₁₄O₂⁺˙ | Molecular ion |
| Fragment 1 | 134.0368 | C₈H₆O₂⁺˙ | Retro-Diels-Alder (RDA) fragmentation |
| Fragment 2 | 104.0626 | C₈H₈⁺˙ | Retro-Diels-Alder (RDA) fragmentation |
| Fragment 3 | 209.0961 | C₁₅H₁₃O⁺ | Loss of CO and H |
Further experimental work employing HRMS and MS/MS is necessary to confirm these predicted fragmentation pathways and to provide a complete structural characterization of this compound.
Theoretical and Computational Investigations of Trans 3 Methyl 2 Phenylchroman 4 One
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. Methods like Density Functional Theory (DFT) are instrumental in providing a detailed understanding of molecular geometry, vibrational modes, and electronic properties, which collectively govern the molecule's reactivity and spectroscopic signature. nih.govmdpi.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like Trans-3-methyl-2-phenylchroman-4-one to determine its most stable three-dimensional arrangement, known as geometry optimization.
Geometry Optimization: The process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For this compound, this would confirm the trans configuration of the methyl and phenyl groups at positions 3 and 2, respectively, as the most stable isomer. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Based on analyses of similar chromanone frameworks, the heterocyclic chroman ring would likely adopt a half-chair conformation.
Interactive Data Table: Predicted Structural Parameters for this compound (Note: These are representative values based on general chemical principles and data from related structures, as a specific DFT study on this compound is not available.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C2 | C3 | - | - | ~1.54 Å |
| Bond Length | C3 | C4 | - | - | ~1.52 Å |
| Bond Length | C4 | C=O | - | - | ~1.23 Å |
| Bond Angle | O1 | C2 | C3 | - | ~109.5° |
| Dihedral Angle | Phenyl-C2 | C2 | C3 | Methyl-C3 | ~180° (trans) |
Vibrational Frequencies: Once the optimized geometry is obtained, DFT calculations can predict the molecule's vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and assign specific spectral bands to particular molecular motions. For instance, a strong vibrational mode would be predicted for the carbonyl (C=O) group stretch, typically appearing around 1680-1700 cm⁻¹ in the IR spectrum.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential on the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.
On an MEP map, regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, the most significant negative potential is expected to be localized around the oxygen atom of the carbonyl group (C=O), making it a primary site for interactions with electrophiles or hydrogen bond donors.
Conversely, regions of positive potential, colored blue, denote electron-deficient areas prone to nucleophilic attack. Positive potential would be expected around the hydrogen atoms, particularly those on the aromatic rings. These maps are crucial for understanding intermolecular interactions and predicting how the molecule might interact with biological receptors or other reactants.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. A lower LUMO energy signifies a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive and can be easily polarized.
For this compound, the HOMO is likely distributed over the fused benzene (B151609) ring and the ether oxygen, while the LUMO would be concentrated around the carbonyl group and the adjacent phenyl ring. The HOMO-LUMO gap would provide a quantitative measure of its stability and susceptibility to electronic transitions.
Interactive Data Table: Representative FMO Properties for a Chromanone Structure (Note: These values are illustrative for a molecule of this class.)
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | ~ -6.5 eV | Electron donating capability |
| LUMO Energy | ~ -1.8 eV | Electron accepting capability |
| HOMO-LUMO Gap | ~ 4.7 eV | High kinetic stability |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the environment, such as solvents or biological macromolecules. nih.gov
Given the biological relevance of the chromanone scaffold, understanding the interaction of this compound with protein targets is of significant interest. If a potential biological target is identified, MD simulations can model the ligand-protein complex.
The simulation would begin by placing the molecule into the active site of the target protein, a process often guided by molecular docking. nih.gov The MD simulation then tracks the movements of both the ligand and the protein over a period of nanoseconds to microseconds. This analysis reveals:
Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.
Key Interactions: The specific amino acid residues that form stable hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Conformational Changes: How the ligand and protein adapt their shapes to achieve an optimal fit.
Such simulations are vital in drug discovery for predicting binding affinity and understanding the mechanism of action at a molecular level. nih.gov
The conformation and properties of a molecule can be significantly influenced by its solvent environment. MD simulations are ideal for studying these effects by explicitly including solvent molecules (e.g., water) in the simulation box.
For this compound, MD simulations in different solvents would reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute. For example, water molecules would likely form hydrogen bonds with the carbonyl oxygen.
Conformational Flexibility: The range of conformations the molecule explores in solution. The phenyl and methyl substituents may exhibit rotational flexibility, and the chroman ring can undergo subtle conformational fluctuations.
Dynamic Behavior: The simulation can track the molecule's rotational and translational diffusion, providing a complete picture of its behavior in a liquid environment.
These simulations help bridge the gap between theoretical calculations in a vacuum and experimental observations in solution.
In Silico Prediction of Biological Activity and Molecular Targets
In silico methods are powerful tools in drug discovery for predicting the biological activity of compounds and identifying their potential molecular targets before undertaking extensive laboratory work. These computational approaches, including molecular docking and pharmacophore modeling, have been widely applied to the chromanone scaffold to explore its therapeutic potential.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For the chromanone scaffold, docking studies have been instrumental in elucidating potential mechanisms of action by examining interactions with various biological targets.
Research on 2-phenylchroman-4-one derivatives has identified Murine Double Minute 2 (MDM2) as a promising target. researchgate.net The MDM2 protein is a negative regulator of the p53 tumor suppressor, and its inhibition can restore p53 function, making it an attractive strategy for cancer therapy. researchgate.net Docking studies have shown that 2-phenylchroman-4-one derivatives can fit into the p53-binding pocket of MDM2, and these predictions have been supported by experimental assays. researchgate.net
Similarly, chromanone derivatives have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. sciencescholar.ustandfonline.com Molecular docking studies have successfully predicted the binding modes of these compounds within the COX-2 active site, with calculated binding energies correlating with observed anti-inflammatory activity. sciencescholar.usnih.gov For instance, studies on a series of 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives showed good binding scores and multiple interactions with the COX-2 protein. sciencescholar.us
Other enzyme targets for which chromanone and its analogs have shown promise in docking studies include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to Alzheimer's disease, as well as various kinases involved in cell signaling pathways. nih.govpharmacophorejournal.com These studies collectively highlight the versatility of the chromanone scaffold in interacting with a diverse range of biologically important proteins.
Table 1: Examples of Molecular Docking Studies on Chromanone Derivatives
| Derivative Class | Target Protein | Key Findings |
|---|---|---|
| 2-Phenylchroman-4-one Derivatives | Murine Double Minute 2 (MDM2) | Docking results aligned well with experimental assays, predicting interaction within the p53-binding pocket. researchgate.net |
| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one Analogues | Cyclooxygenase-2 (COX-2) | Certain derivatives showed high Moldock scores (e.g., -77.59) and numerous hydrogen bond interactions, indicating potential anti-inflammatory activity. sciencescholar.us |
| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | The compound showed excellent inhibitory potential, which was confirmed by the binding energies from docking studies. nih.gov |
Pharmacophore modeling is another key computational strategy used to identify the essential three-dimensional arrangement of molecular features necessary for biological activity. patsnap.com A pharmacophore model can be used as a 3D query to search large compound databases (virtual screening) to find novel molecules with the potential for similar biological activity. acs.org
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is built from the interactions observed between a ligand and its target protein. patsnap.com For scaffolds like chromanone, where multiple active compounds have been identified, ligand-based approaches are common. For example, a pharmacophore model was successfully generated from a training set of antibacterial chalcone-derived pyrazolines and a related chalcone (B49325), which shares structural similarities with the 2-phenylchroman-4-one backbone. acs.org This model, comprising features like hydrogen bond acceptors, donors, and aromatic rings, was then used to screen a large chemical library, leading to the identification of a new hit compound with antibacterial properties. acs.org
Structure-based pharmacophore models can also be developed when the crystal structure of the target protein is known. By analyzing the key interactions in the binding site, a model can be created to guide the search for new ligands that can replicate these interactions. This method has been applied to various targets relevant to chromanone derivatives, such as aldose reductase, to understand the spatial requirements for effective inhibition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Chromanone Scaffolds
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities (QSAR) or physicochemical properties (QSPR). These models are invaluable for predicting the activity of new compounds and for understanding which structural features are most important for a desired effect. mdpi.com
The chromanone scaffold, as a core component of flavonoids, has been extensively studied using QSAR methodologies to explore a wide range of biological activities, including antioxidant, antifungal, and anti-inflammatory effects. tandfonline.comnih.govfrontiersin.org
The development of a robust QSAR model is a multi-step process. First, a dataset of compounds with known activities (e.g., IC50 or EC50 values) is compiled. Then, for each compound, a set of numerical values, known as molecular descriptors, are calculated to represent its structural and physicochemical properties. Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, an equation is derived that links the descriptors to the biological activity. nih.govmdpi.com
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is predictive and not just a correlation found by chance. basicmedicalkey.com Validation is typically performed through internal methods, such as leave-one-out cross-validation (Q²), and external validation, where the model's ability to predict the activity of a separate set of compounds (the test set) is evaluated (R²pred). uniroma1.itnih.gov The Organisation for Economic Co-operation and Development (OECD) has established principles for the development and validation of QSAR models to ensure their reliability for regulatory purposes. basicmedicalkey.com
For chromone (B188151) derivatives, 3D-QSAR studies using methods like Molecular Field Analysis (MFA) have been successfully employed to create predictive models for antioxidant activity. nih.gov These models demonstrated good statistical significance, with high correlation coefficients (r² > 0.8) and cross-validated coefficients (r²cv > 0.7), and were able to accurately predict the activity of a test set of compounds. nih.gov
Table 2: Statistical Parameters for an Example 3D-QSAR Model of Antioxidant Chromones
| Parameter | Value | Description |
|---|---|---|
| r² | 0.868 | The coefficient of determination for the training set, indicating a good fit. |
| r²cv (Q²) | 0.771 | The cross-validated coefficient, indicating good internal predictivity. |
| r²pred | 0.924 | The predictive r-squared for the external test set, indicating excellent predictive ability. |
Data derived from a study on synthetic chromone derivatives as antioxidants. nih.gov
A major benefit of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. This provides valuable insights into the mechanism of action and guides the rational design of more potent compounds. Descriptors can be categorized into several types, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies, partial charges), and 3D descriptors (e.g., surface area). nih.govresearchgate.net
In QSAR studies on flavonoids and chromones, several key descriptors have been identified as being important for various biological activities:
For antioxidant activity: Electronic descriptors such as Fukui indices (which relate to a molecule's reactivity towards radical attack) and the energy of the Highest Occupied Molecular Orbital (HOMO) are often critical. researchgate.net 3D-QSAR studies have also highlighted the importance of steric and electrostatic fields, indicating that the size, shape, and charge distribution of substituents significantly influence radical scavenging ability. nih.gov
For pancreatic lipase (B570770) inhibition: A QSAR model for flavonoids identified descriptors like MATS1p (Moran autocorrelation - lag 1 / weighted by atomic polarizabilities) and SpMin8_Bhi (Smallest absolute eigenvalue of Burden modified matrix - n 8 / weighted by atomic Sanderson electronegativities) as being influential. nih.gov
For α-glucosidase inhibition: Descriptors related to molecular connectivity and shape, such as MIC1 (Modified information content index) and CIC3 (Complementary information content), were found to be key factors. mdpi.com
General Physicochemical Properties: Lipophilicity, often expressed as logP, is a frequently used descriptor in QSAR studies of chromanones, as it is a key determinant of a drug's pharmacokinetic properties. mdpi.com
By understanding the role of these descriptors, medicinal chemists can strategically modify the chromanone scaffold, such as by adding electron-donating groups to enhance antioxidant activity or adjusting lipophilicity to improve absorption, to optimize the therapeutic potential of new derivatives.
Based on a comprehensive review of available research, there is currently insufficient specific data on the chemical compound This compound to fulfill the detailed article outline as requested.
Scientific literature accessible through the performed searches contains extensive information on the broader classes of chromanones, isoflavanones, and flavonoids, many of which exhibit significant biological activities. For instance, studies on various 3-phenylchroman-4-one (isoflavanone) derivatives show they can act as aromatase inhibitors and have anti-proliferative effects on human breast cancer cell lines. nih.gov Similarly, the chroman-4-one skeleton is a core structure in many compounds evaluated for anticancer, antifungal, and antibacterial properties. nih.govnih.gov
However, the specific biological activities and mechanistic details—such as the induction of apoptosis, inhibition of cell proliferation, modulation of specific oncogenic pathways, anti-angiogenic effects, and antimicrobial actions—are not documented for This compound itself in the available results. The research focuses on other derivatives, such as 6-fluoro-3-(pyridin-3-yl)chroman-4-one (B11871734) nih.gov or 3-methylidenechroman-4-ones, nih.gov which have different substitution patterns.
Due to the strict requirement to focus solely on this compound and not introduce information from related but distinct molecules, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Further research is needed to elucidate the specific biological and medicinal properties of this particular compound.
Biological Activity Research and Mechanistic Investigations of Trans 3 Methyl 2 Phenylchroman 4 One
Antimicrobial Activity Against Specific Pathogens (Bacterial, Fungal, Viral)
Mechanisms of Action Against Drug-Resistant Strains
The emergence of drug-resistant microbial strains presents a significant challenge to public health. Research into novel antimicrobial agents has explored various chemical scaffolds, including flavonoids and chromanones. While specific studies on trans-3-methyl-2-phenylchroman-4-one against resistant strains are not extensively detailed in current literature, the broader class of 2-phenyl-4-chromones has demonstrated potential antibacterial properties. For instance, certain substituted 2-phenyl-4-chromones have shown activity against both gram-positive and gram-negative organisms researchgate.net.
The mechanisms through which bacteria develop resistance are multifaceted and include enzymatic degradation of the drug, modification of the antibiotic's target site, and reduced intracellular accumulation of the agent via efflux pumps or decreased membrane permeability nih.gov. A potential mechanism of action for a novel compound could involve circumventing these resistance strategies. For example, some natural compounds exert their antibacterial effect by altering the bacterial cell morphology, leading to cell lysis frontiersin.org. Other mechanisms could involve the inhibition of crucial bacterial enzymes or interference with protein synthesis at the ribosomal level nih.gov. The flavonoid backbone, inherent to the chromanone structure, is known to possess antimicrobial activity, suggesting that compounds like this compound could serve as a foundational structure for developing agents that are effective against resistant bacteria researchgate.net.
Anti-inflammatory and Immunomodulatory Mechanisms
The chromanone scaffold is a core structure in many flavonoids, a class of compounds well-regarded for their anti-inflammatory and immunomodulatory effects. The mechanisms underlying these activities are diverse and involve the regulation of key signaling pathways and the suppression of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines)
A primary mechanism of anti-inflammatory action for flavonoid-related compounds is the inhibition of enzymes that produce inflammatory mediators. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical enzymes in the inflammatory cascade. COX-2 is responsible for producing prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2), while iNOS generates high levels of nitric oxide (NO) nih.govmdpi.comresearchgate.net. Overproduction of these mediators contributes to pain, swelling, and tissue damage associated with inflammation.
Studies on compounds structurally related to chromanones have demonstrated significant suppression of iNOS and COX-2 expression. For example, flavokawain A, a chalcone (B49325), markedly suppresses the expression of iNOS and COX-2, leading to reduced production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages nih.gov. This suppression is often achieved by blocking upstream signaling pathways, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial transcription factors for iNOS and COX-2 genes nih.gov.
Furthermore, these compounds can inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.govnih.gov. These cytokines orchestrate the inflammatory response and their inhibition is a key therapeutic target mdpi.comnih.gov. Research on chrysin (B1683763) derivatives, which share the flavone (B191248) backbone, shows that these molecules can selectively inhibit the COX-2 enzyme directly researchgate.net.
| Compound | Enzyme Target | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 5,7-diacetylflavone (Ch-4) | COX-2 | 2.7 µM | researchgate.net |
Modulation of Immune Cell Responses (e.g., Microglial Activation)
Neuroinflammation, characterized by the activation of microglia, the resident immune cells of the central nervous system, is implicated in the pathogenesis of neurodegenerative diseases. Activated microglia can adopt different phenotypes, with the M1 phenotype being associated with the release of pro-inflammatory mediators and the M2 phenotype linked to anti-inflammatory and tissue-repair functions nih.gov. The modulation of microglial activation represents a promising strategy for mitigating neuroinflammation.
Compounds that can influence microglial function may do so by altering the signaling pathways that govern their activation state, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway nih.gov. While direct studies on this compound are limited, related natural compounds have been shown to selectively regulate microglial responses. For instance, methyl jasmonate has been observed to inhibit the production of damaging reactive oxygen species (ROS) in microglia while simultaneously enhancing their beneficial phagocytic activity, which is crucial for clearing cellular debris and pathological protein aggregates nih.gov. This selective modulation—inhibiting harmful pro-inflammatory outputs while preserving or enhancing protective functions—is a highly desirable attribute for a neuroprotective agent nih.gov. By suppressing the pro-inflammatory mediators discussed previously, chromanone-based compounds could potentially shift microglia from a neurotoxic M1 state to a more neuroprotective M2 state.
Enzyme Inhibition Studies and Receptor Binding Affinity
The therapeutic potential of this compound can be further understood through its interaction with specific enzymes and receptors that are relevant to various diseases.
Specificity and Potency Against Therapeutically Relevant Enzymes (e.g., Acetylcholinesterase, SIRT2, α-Glucosidase)
Sirtuin 2 (SIRT2) Inhibition: SIRT2 is a NAD+-dependent deacetylase that has emerged as a therapeutic target in neurodegenerative diseases and cancer nih.govnih.gov. A study focused on chroman-4-one derivatives identified them as potent and selective inhibitors of SIRT2. The potency was found to be highly dependent on the substitution pattern. For example, 6,8-dibromo-2-pentylchroman-4-one was the most potent inhibitor in one series, with an IC₅₀ of 1.5 μM nih.gov. The study noted that bulky groups, such as a phenyl group in the 2-position (as found in flavones), tended to decrease the inhibitory effect against SIRT2 compared to an alkyl chain nih.gov. This suggests that the methyl and phenyl groups in this compound would be critical determinants of its SIRT2 inhibitory activity. The synthesized compounds displayed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 nih.gov.
| Compound | SIRT2 IC₅₀ (µM) | Reference |
|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | nih.gov |
| (-)-6,8-dibromo-2-pentylchroman-4-one ((-)-1a) | 1.5 | nih.gov |
| (+)-6,8-dibromo-2-pentylchroman-4-one ((+)-1a) | 4.5 | nih.gov |
| Cambinol | 59 | nih.gov |
| AGK2 | 23.5 | nih.gov |
Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease mdpi.comnih.gov. The flavonoid scaffold, particularly the 2-phenyl-chroman structure, has been identified as a minimum requirement for AChE inhibitory activity researchgate.net. Studies have shown that flavonoids like baicalein (B1667712) can be potent AChE inhibitors researchgate.net. The specific substitutions on the chroman rings significantly influence the potency of these compounds researchgate.net.
| Compound | AChE IC₅₀ (µM) | Reference |
|---|---|---|
| Baicalein | 0.61 | researchgate.net |
| Kaempferol | 3.05 | researchgate.net |
| Quercetin | 3.95 | researchgate.net |
| Donepezil (Reference Drug) | 0.41 | nih.gov |
α-Glucosidase Inhibition: Inhibition of α-glucosidase, an enzyme in the small intestine that breaks down carbohydrates, is an effective approach for managing type 2 diabetes by controlling postprandial hyperglycemia nih.govnih.gov. Plant-derived natural products, including flavonoids, are known to be effective α-glucosidase inhibitors nih.gov. The inhibitory action delays the absorption of glucose, resulting in lower blood sugar levels after meals nih.gov. The efficacy of these compounds often compares favorably to standard drugs like acarbose (B1664774) nih.gov.
| Compound/Extract | α-Glucosidase IC₅₀ | Reference |
|---|---|---|
| Acarbose (Reference Drug) | 433.70 µM | nih.gov |
| Methanol Extract of Cerasus humilis | 36.57 µg/mL | nih.gov |
| Nopol | 220 µM | nih.gov |
Binding Kinetics and Equilibrium Binding Studies with Purified Proteins
Detailed experimental binding kinetics, such as the determination of association (k_on) and dissociation (k_off) rate constants, for this compound are not extensively documented in the public literature. Such studies are crucial for a deeper understanding of the compound-target interaction, providing insights into the duration of the inhibitory effect and the stability of the enzyme-inhibitor complex.
However, computational modeling and docking studies on related flavonoid structures have provided valuable information on their binding modes. For instance, three-dimensional modeling of a chrysin derivative (5,7-diacetylflavone) docked into the binding pocket of the COX-2 enzyme suggested specific molecular interactions. The model indicated the formation of a hydrogen bond between the ketone group at the 7-position of the flavone and the hydroxyl group of a key amino acid residue, Tyr355, within the enzyme's active site researchgate.net. This type of analysis helps to explain the observed inhibitory activity and selectivity at a molecular level and can guide the rational design of more potent and specific inhibitors based on the chromanone scaffold.
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant capacity of a compound is fundamentally linked to its chemical structure. For chroman-4-one derivatives, the presence of specific functional groups and their spatial arrangement are critical determinants of their ability to neutralize free radicals. While direct studies on this compound are part of a growing field, the broader class of 2-phenylchroman-4-ones has demonstrated notable antioxidant activity in various assays. researchgate.net The core structure, featuring a phenyl group at the 2-position, is a common motif in naturally occurring flavonoids known for their health benefits.
Research into compounds with similar backbones, such as various substituted 2-phenyl chromen-4-ones, has shown that they can exhibit moderate antioxidant activity through mechanisms like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. researchgate.net This process typically involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby stabilizing the radical and quenching its reactivity. The specific impact of the trans-configured methyl group at the 3-position on the antioxidant potential of the 2-phenylchroman-4-one scaffold is an area of active investigation.
Reactive Oxygen Species (ROS) Scavenging Pathways
Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. These include superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. An excess of ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by directly neutralizing ROS.
The pathways through which this compound may scavenge ROS are yet to be fully elucidated. However, based on the behavior of structurally related phenolic compounds, it is hypothesized that it may participate in hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. researchgate.netnih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, while in the SET mechanism, an electron is transferred to the radical. The efficiency of these pathways is influenced by factors such as bond dissociation enthalpy and ionization potential, which are in turn dictated by the molecule's electronic and structural features.
The following table summarizes common in vitro assays used to evaluate the ROS scavenging potential of antioxidant compounds, which could be applied to further characterize this compound.
| Assay | Principle | Target Radicals/Oxidants |
| DPPH Assay | Measures the reduction of the stable DPPH radical by an antioxidant. | DPPH radical |
| ABTS Assay | Measures the reduction of the ABTS radical cation by an antioxidant. | ABTS radical cation |
| ORAC Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation. | Peroxyl radicals |
| FRAP Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Ferric ions |
Modulation of Endogenous Antioxidant Systems
Beyond direct free radical scavenging, some compounds can exert their antioxidant effects by modulating the body's own defense systems. This endogenous network includes antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox homeostasis.
Currently, there is a lack of specific research data detailing the effects of this compound on these endogenous antioxidant systems. Future studies in this area would be valuable to determine if this compound can upregulate the expression or activity of these protective enzymes. Such a mechanism would represent an indirect, and potentially more sustained, antioxidant effect compared to direct radical scavenging alone. Investigating the interaction of this compound with cellular signaling pathways that regulate antioxidant enzyme expression, such as the Nrf2-Keap1 pathway, would be a critical step in understanding its full biological potential.
Structure Activity Relationship Sar Studies of Trans 3 Methyl 2 Phenylchroman 4 One Derivatives
Impact of Stereochemistry on Biological Activity Profiles
Stereoisomerism plays a pivotal role in the biological activity of chiral molecules like 3-methyl-2-phenylchroman-4-one, which possesses two chiral centers at the C-2 and C-3 positions. The relative orientation of the phenyl group at C-2 and the methyl group at C-3 (cis/trans isomerism) and the absolute configuration of these centers (enantiomerism) can lead to significant differences in pharmacological effects. researchgate.net
Generally, trans isomers of such flavonoids are more thermodynamically stable due to reduced steric hindrance. However, this stability does not always correlate with higher biological activity. In some cases, the less stable cis isomer may fit more snugly into a specific binding pocket, leading to enhanced potency. For instance, studies on other classes of compounds, such as certain phenytoin (B1677684) Schiff bases, have shown that the cis isomers can exhibit superior anticonvulsant activity compared to their trans counterparts. bohrium.com This highlights that the specific topology of the target's active site dictates which isomer will have a more favorable interaction. The rigid, defined spatial orientation of the phenyl and methyl groups in both cis and trans isomers of 3-methyl-2-phenylchroman-4-one is therefore expected to lead to distinct biological activity profiles, with one isomer likely demonstrating significantly higher potency over the other for a given target.
Biological systems are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the enantiomers of a chiral drug can interact differently with these biological macromolecules, leading to variations in potency, selectivity, and metabolism. frontiersin.org Flavanones, which have a chiral center at C-2, naturally exist as enantiomeric pairs. bohrium.com
A study on flavanones isolated from Calceolaria thyrsiflora provides a clear example of this principle. The isolated compounds, (–)-(2S)-5,4'-dihydroxy-7-methoxyflavanone and (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone, were evaluated for their biological activities. The (–)-(2S)-5,3',4'-trihydroxy-7-methoxyflavanone enantiomer showed moderate inhibitory activity against methicillin-resistant S. aureus (MRSA) and acted as a potent, selective, and competitive inhibitor of the 5-hLOX enzyme. nih.gov In contrast, its structural analog lacking the 3'-hydroxyl group showed significantly lower activity, demonstrating that both the specific stereochemistry (2S configuration) and the substitution pattern are crucial for potent biological action. nih.gov This enantioselectivity underscores the importance of evaluating the individual stereoisomers of trans-3-methyl-2-phenylchroman-4-one, as it is highly probable that one enantiomer is responsible for the majority of the observed biological activity.
Role of Substituents at the Chromanone Core in Modulating Biological Activity
Modifications to the chroman-4-one core, which consists of a benzene (B151609) ring (A-ring) fused to a dihydropyrone ring (C-ring), are a key strategy for modulating biological activity. Substituents can alter the molecule's electronic properties, lipophilicity, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.
The A-ring of the chromanone core offers several positions (typically C-5, C-6, C-7, and C-8) for substitution. The nature and position of these substituents can significantly impact the pharmacological profile.
Studies on related 2-phenylchromone derivatives have demonstrated that the introduction of bromine atoms onto the A-ring enhances tyrosinase inhibitory potential. Specifically, certain brominated derivatives were found to be eight- to nineteen-fold more active than the standard inhibitor, kojic acid. In another study on 4-thioflavonols, the presence of electronegative groups on the A-ring was found to markedly enhance antibacterial activity. nih.gov
In the context of anti-inflammatory activity, research on flavanone (B1672756) derivatives has shown that substitutions on the A-ring are influential. As shown in the table below, the addition of two methoxy (B1213986) groups at the C-5 and C-7 positions can modulate the inhibition of nitric oxide (NO) production. While the unsubstituted parent flavanone (4G) is highly active, the introduction of 5,7-dimethoxy groups in combination with other substituents on the B-ring results in varied, but still potent, activity. This suggests that A-ring substitutions can be used to fine-tune the electronic and steric properties of the molecule to optimize a specific biological response.
| Compound | A-Ring Substitution | B-Ring Substitution | NO Inhibition IC₅₀ (µg/mL) |
|---|---|---|---|
| Flavanone (4G) | None | None | 0.603 |
| 4'-bromo-5,7-dimethoxy-flavanone (4D) | 5,7-dimethoxy | 4'-bromo | 1.030 |
| 2'-carboxy-5,7-dimethoxy-flavanone (4F) | 5,7-dimethoxy | 2'-carboxy | 0.906 |
| Pinocembrin (Reference) | 5,7-dihydroxy | None | 203.60 |
The substituents on the heterocyclic C-ring are fundamental to the identity and activity of the compound. The carbonyl group at the C-4 position is a key feature, often involved in hydrogen bonding with target proteins. The C-2 position holds the phenyl ring, and its substitution is discussed in the next section.
The C-3 position is particularly critical for modulating activity. In the parent compound of this article, this position is occupied by a methyl group. SAR studies on related flavonoids reveal the importance of this position. For instance, in flavonols, a hydroxyl group at C-3 is a defining feature, and its presence, along with the C2-C3 double bond, allows for greater electron delocalization, which is often linked to higher antioxidant activity compared to flavanones that lack these features. The saturation of the C2-C3 bond in flavanones like this compound creates the critical stereocenters discussed previously.
While direct SAR studies on various C-3 substitutions for this specific scaffold are limited, it can be inferred from broader flavonoid research that modifying the C-3 methyl group would have a significant impact. Altering its size (e.g., to ethyl or isopropyl), polarity (e.g., to hydroxymethyl), or replacing it entirely would change the steric and electronic profile of the C-ring, directly affecting how the molecule fits into and interacts with a biological target.
Influence of Phenyl Ring Substitutions on Pharmacological Effects
The phenyl group at the C-2 position (commonly referred to as the B-ring in flavonoid nomenclature) provides a versatile site for modification to alter pharmacological effects. The electronic nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of substituents on this ring can dramatically influence potency and selectivity.
A systematic study on flavanone derivatives synthesized to act as anti-inflammatory agents provides clear SAR insights. The inhibitory activity against nitric oxide (NO) production in LPS-induced macrophages was measured for a series of compounds with different substituents on the C-2 phenyl ring. The results, summarized in the table below, show that an electron-withdrawing carboxyl group (-COOH) significantly enhances activity, particularly when placed at the meta-position (Compound 4I, IC₅₀ = 2.053 µg/mL) or the ortho-position (Compound 4J, IC₅₀ = 1.830 µg/mL). In contrast, halogen substituents like bromine (-Br) and chlorine (-Cl) at the para-position (Compounds 4H and 4K) resulted in less active compounds compared to the unsubstituted parent flavanone (4G). This indicates a clear preference for acidic groups in the ortho or meta positions for this particular biological target.
| Compound | Phenyl Ring (B-Ring) Substitution | NO Inhibition IC₅₀ (µg/mL) |
|---|---|---|
| Flavanone (4G) | None | 0.603 |
| 4'-bromoflavanone (4H) | 4'-bromo | 3.060 |
| 3'-carboxyflavanone (4I) | 3'-carboxy | 2.053 |
| 2'-carboxyflavanone (4J) | 2'-carboxy | 1.830 |
| 4'-chloroflavanone (4K) | 4'-chloro | 3.810 |
Positional Isomerism of Phenyl Substituents and Their Impact
The position of a substituent on the 2-phenyl ring (ortho, meta, or para) can have a profound impact on the biological activity of this compound derivatives. This is because the position of the substituent determines its spatial orientation relative to the rest of the molecule and the biological target.
Meta-Substitution: Substituents at the meta-position (3' or 5') are generally more exposed and less likely to cause steric hindrance with the chroman-4-one core. Their influence is often primarily electronic.
Para-Substitution: The para-position (4') is the most remote from the chroman-4-one scaffold and is often a key position for modification. Substituents at this position can extend into a binding pocket and form important interactions with the target. For instance, in many flavonoid derivatives, a hydroxyl group at the 4'-position is a key determinant of antioxidant activity. nih.gov Furthermore, para-substitution with an electron-donating group has been observed to increase the vasorelaxation activity of some flavanone derivatives. researchgate.net
The following table summarizes the general trends observed for the impact of substituent position on the biological activity of related flavanone compounds.
| Position | General Impact on Activity | Potential Reasons |
|---|---|---|
| Ortho (2' or 6') | Can be critical for specific activities; may introduce beneficial steric constraints. | Influences the conformation of the molecule by restricting the rotation of the phenyl ring. |
| Meta (3' or 5') | Often has a moderate effect, primarily driven by electronic properties. | Less steric hindrance compared to the ortho position. |
| Para (4') | Frequently a key position for enhancing activity, especially with hydrogen-bonding groups. | The substituent can extend into the binding pocket of the target and form crucial interactions. |
Correlation Between Molecular Descriptors and Observed Biological Activities
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, with their observed biological effects.
Hydrophobicity (LogP), Electronic Properties (pKa), and Molar Refractivity
Hydrophobicity (LogP):
Hydrophobicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical molecular descriptor that influences a drug's ability to cross biological membranes and reach its target.
Low LogP: Compounds with low LogP values are more hydrophilic and tend to have good aqueous solubility but may have difficulty crossing lipid-rich barriers like the cell membrane.
High LogP: Compounds with high LogP values are more lipophilic and can readily cross cell membranes, but may suffer from poor aqueous solubility and non-specific binding to lipids and proteins.
For this compound derivatives, an optimal LogP value is likely required for good biological activity. A value that is too low may prevent the compound from reaching an intracellular target, while a value that is too high could lead to poor bioavailability. QSAR studies on related flavonoids have shown that hydrophobicity can play a significant role in their activity. nih.gov
Electronic Properties (pKa):
The pKa of a molecule is a measure of its acidity or basicity and determines its ionization state at a given pH. The ionization state of a drug can significantly affect its solubility, membrane permeability, and interaction with its biological target. For this compound derivatives that may contain ionizable groups (such as hydroxyl or amino substituents), the pKa will be a crucial descriptor. For instance, a phenolic hydroxyl group will be deprotonated at physiological pH if its pKa is sufficiently low, which can influence its ability to act as a hydrogen bond donor or acceptor.
Molar Refractivity (MR):
Molar refractivity is a measure of the volume occupied by a molecule and is also related to its polarizability. It is a steric descriptor that can provide insights into the size and shape of the molecule and how it might fit into a binding site. In QSAR studies, MR is often used to model the steric interactions between a ligand and its receptor. A good correlation between MR and biological activity suggests that the size and shape of the substituents are important for the observed effect.
The following interactive table illustrates a hypothetical QSAR study for a series of this compound derivatives, showing how these molecular descriptors might correlate with a hypothetical biological activity (e.g., IC50 for an enzyme).
| Compound | Substituent (R) | LogP | pKa | Molar Refractivity | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| 1 | H | 3.5 | - | 70.2 | 15.2 |
| 2 | 4'-OH | 3.2 | 9.8 | 71.5 | 8.5 |
| 3 | 4'-OCH3 | 3.8 | - | 75.8 | 10.1 |
| 4 | 4'-Cl | 4.1 | - | 75.3 | 5.7 |
| 5 | 4'-NO2 | 3.4 | - | 74.9 | 2.3 |
Conformational Flexibility and Optimization of Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. This compound derivatives are not rigid structures and possess a degree of conformational flexibility, primarily due to the rotation around the single bond connecting the phenyl ring to the chroman-4-one core.
The relative orientation of the phenyl ring with respect to the heterocyclic system can significantly influence how the molecule presents its functional groups to the binding site of a target protein. Computational conformational analysis can be used to identify the low-energy conformations of these molecules. The bioactive conformation, which is the conformation the molecule adopts when bound to its target, is often one of these low-energy conformers.
By understanding the preferred conformations and the energy barriers between them, it is possible to design more rigid analogs that are "pre-organized" in the bioactive conformation. This can lead to an increase in binding affinity and, consequently, biological activity, as less conformational entropy is lost upon binding. For example, introducing bulky substituents in the ortho position of the phenyl ring can restrict its rotation and favor a particular conformation.
The optimization of activity through conformational control is a key strategy in drug design. For this compound derivatives, this could involve synthesizing analogs with restricted conformational freedom to probe the conformational requirements of their biological targets and ultimately design more potent and selective compounds. Conformational analysis of related flavonoid structures has highlighted the importance of the dihedral angle between the A and B rings for their biological activity. acs.orgresearchgate.net
Advanced Analytical Methodologies for the Research and Study of Trans 3 Methyl 2 Phenylchroman 4 One
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatography is the primary tool for the separation, isolation, and purity verification of Trans-3-methyl-2-phenylchroman-4-one. The selection of a specific technique depends on the analytical objective, whether it is routine purity assessment, preparative isolation, or enantiomeric separation.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile compounds like chromanones. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.
Method development typically involves optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring good resolution from any impurities or related substances. A typical method would employ a C18 column, which provides excellent separation for moderately polar compounds. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or acetic acid) added to improve peak shape by suppressing the ionization of any acidic functional groups. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the timely elution of all components in a mixture. protocols.io
Validation of the developed HPLC method is critical to ensure its reliability, accuracy, and precision. nih.gov This process involves assessing parameters such as specificity, linearity, range, precision (intraday and interday), accuracy, and robustness, confirming that the method is suitable for its intended purpose of quantitative analysis and purity assessment. nih.govpensoft.net
Interactive Data Table: Example of a Validated HPLC Method for Purity Assessment
| Parameter | Condition / Value |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
The "trans" designation in this compound refers to the relative stereochemistry of the substituents at positions 2 and 3 of the chroman ring. This configuration results in a racemic mixture, which is a 50:50 mixture of two enantiomers (non-superimposable mirror images). Since enantiomers often exhibit different pharmacological activities, their separation and quantification are crucial.
Chiral HPLC is the gold standard for analyzing enantiomeric purity. This is achieved by using a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptides, or ligand-exchange mechanisms. nih.gov Method development for chiral separations involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions for baseline resolution of the two enantiomer peaks. pensoft.net The enantiomeric excess (% ee), a measure of the purity of one enantiomer over the other, can then be calculated from the relative peak areas in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. youtube.com However, compounds like this compound are generally not volatile enough for direct GC analysis due to their relatively high molecular weight and polarity. nih.gov
To overcome this limitation, a pre-column derivatization step is typically required. This chemical reaction converts the analyte into a more volatile and thermally stable derivative. For a chromanone, silylation is a common derivatization strategy, where a silylating agent [e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)] replaces active hydrogens, if any, and can react with the keto group to form a silyl (B83357) enol ether. This process reduces the compound's polarity and increases its volatility.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. youtube.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparing it to spectral libraries. youtube.com
Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in In Vitro and Animal Studies
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for analyzing the target compound in complex biological environments and for identifying its metabolic products.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in biological matrices due to its exceptional sensitivity and specificity. researchgate.net This technique is crucial for pharmacokinetic and metabolism studies of this compound.
The workflow begins with sample preparation to extract the analyte from the complex biological matrix (e.g., cell lysates, plasma, or tissue homogenates). This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. scirp.org The cleaned extract is then injected into an LC system, typically an ultra-high-performance liquid chromatography (UHPLC) system for faster analysis and better resolution. protocols.io
After chromatographic separation, the analyte enters the mass spectrometer, which is usually a triple quadrupole (QqQ) instrument. The first quadrupole selects the precursor ion (the molecular ion of the target compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects specific fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. protocols.io
Interactive Data Table: Typical Parameters for LC-MS/MS Metabolite Analysis
| Parameter | Condition / Value |
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation |
| LC System | UHPLC |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transition | Precursor Ion (e.g., [M+H]⁺) → Product Ion |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is an emerging analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is considered a "green" technology because it significantly reduces the consumption of toxic organic solvents. nih.gov
SFC is a hybrid of GC and LC, offering unique advantages. The mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. nih.gov By adding small amounts of organic modifiers (like methanol), the solvating power of the mobile phase can be tuned to separate a wide range of compounds, from non-polar to moderately polar. nih.gov
When coupled with MS, SFC-MS becomes a powerful tool for both chiral and achiral analysis. nih.gov It is particularly well-suited for high-throughput screening and for the analysis of complex mixtures, such as those encountered in metabolite identification studies. rsc.org Recent advancements have demonstrated the utility of SFC-MS for the comprehensive analysis of natural products like flavonoids and other polyphenols, making it a highly promising technique for the future study of this compound. nih.govlcms.cz
Spectrophotometric Methods for Quantitative Analysis in Research Settings
Spectrophotometric methods are fundamental in the quantitative analysis of chroman-4-one derivatives in research, offering a blend of simplicity, speed, and sensitivity. nih.gov These techniques rely on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in a solution. For a compound like this compound, which possesses aromatic rings and a carbonyl group, UV-Vis and fluorescence spectroscopy are particularly insightful. nih.govnih.gov
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is a widely used technique for the quantitative determination of compounds containing chromophores, which are parts of a molecule that absorb light. The structure of this compound, incorporating a benzoyl system in the A-ring and a cinnamoyl system in the B-ring, gives rise to characteristic absorption bands in the ultraviolet-visible spectrum. nih.gov
The electronic absorption spectra of flavanones, a class of compounds to which this compound belongs, typically exhibit two main absorption bands. nih.gov Band I, appearing in the range of 300–380 nm, is associated with the B-ring cinnamoyl system, while Band II, observed between 240–280 nm, is attributed to the A-ring benzoyl system. nih.gov The absorption of UV light by these aromatic chromophores involves π→π* electronic transitions. nih.gov Additionally, the carbonyl group at the C-4 position can undergo a weaker n→π* transition, which is often observed as a shoulder or a weak band at a longer wavelength. masterorganicchemistry.com
The precise wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity and the specific substitution pattern on the chroman-4-one skeleton. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, usually the λmax. According to the Beer-Lambert law, the absorbance is linearly proportional to the concentration, allowing for the determination of the concentration of unknown samples.
Table 1: Representative UV-Vis Spectral Data for Chroman-4-one Derivatives in Methanol
| Compound Class | Band I (λmax, nm) | Band II (λmax, nm) | Molar Absorptivity (ε) at Band I (L·mol⁻¹·cm⁻¹) |
| Flavanones | 310 - 330 | 275 - 295 | 3,000 - 6,000 |
| 3-Aminoflavones | ~364 | ~243 | ~10,000 |
Note: The data presented in this table is representative of the compound class and is based on published literature for analogous structures. nih.govnih.gov The exact values for this compound may vary.
Fluorescence Spectroscopy for Detection and Binding Studies
Fluorescence spectroscopy is a highly sensitive analytical technique that can be employed for the detection and study of fluorescent molecules, known as fluorophores. While not all flavonoids are strongly fluorescent, some exhibit native fluorescence that can be utilized for analytical purposes. nih.gov The fluorescence properties of a molecule are intrinsically linked to its structural rigidity and electronic configuration.
For a compound like this compound, fluorescence can potentially be excited by absorbing UV radiation, leading to the emission of light at a longer wavelength. The intensity of this emitted light is often directly proportional to the concentration of the compound, forming the basis for quantitative analysis. This method can offer lower detection limits compared to UV-Vis spectroscopy. nih.gov
Furthermore, fluorescence spectroscopy is a powerful tool for investigating the interaction of small molecules with biomacromolecules, such as proteins and nucleic acids. For instance, the binding of a flavonoid to a protein like human serum albumin (HSA) can lead to changes in the fluorescence properties of either the flavonoid or the protein (often due to the intrinsic fluorescence of tryptophan residues in the protein). nih.gov By monitoring these changes, such as fluorescence quenching or enhancement, valuable information about the binding mechanism, binding constants, and the number of binding sites can be elucidated. nih.gov
The process of fluorescence quenching, where the fluorescence intensity of a substance decreases due to various interactions, can be described by the Stern-Volmer equation. This allows for the calculation of quenching constants, providing quantitative insights into the binding affinity between the molecule of interest and a quencher, which in this context could be a biological macromolecule. nih.gov
Table 2: Illustrative Fluorescence Parameters for Flavonoid Binding Studies
| Parameter | Description | Typical Range for Flavonoid-Protein Interactions |
| Excitation Wavelength (λex) | Wavelength of light used to excite the fluorophore. | 280 - 370 nm |
| Emission Wavelength (λem) | Wavelength of light emitted by the fluorophore. | 340 - 500 nm |
| Binding Constant (Ka) | A measure of the affinity between the flavonoid and the protein. | 10⁴ - 10⁶ M⁻¹ |
| Number of Binding Sites (n) | The number of binding sites for the flavonoid on the protein. | ~1 |
Note: This table provides illustrative data based on studies of similar flavonoid compounds. nih.gov The specific parameters for this compound would need to be determined experimentally.
Challenges and Future Research Directions in Trans 3 Methyl 2 Phenylchroman 4 One Research
Addressing Stereochemical Control and Scalability in Advanced Synthetic Routes
The biological activity of chiral molecules like trans-3-methyl-2-phenylchroman-4-one is intrinsically linked to their three-dimensional structure. Consequently, precise control over stereochemistry during synthesis is not merely an academic exercise but a critical requirement for developing therapeutically viable compounds. A primary challenge lies in the development of synthetic routes that are both highly stereoselective and economically scalable. rijournals.comresearchgate.net
Current asymmetric methods for synthesizing substituted chromanones often rely on techniques such as organocatalysis, chiral auxiliaries, or transition-metal-catalyzed reactions. nih.gov For instance, intramolecular conjugate additions of 2'-hydroxychalcones can be influenced by chiral bases to induce stereoselectivity. nih.gov Similarly, asymmetric hydrogenation of a corresponding chromone (B188151) precursor using chiral rhodium or iridium complexes has shown promise. nih.gov However, these methods often face significant hurdles.
Challenges in Stereochemical Control and Scalability:
Diastereoselectivity and Enantioselectivity: Achieving high yields of the desired trans diastereomer while simultaneously controlling the absolute configuration at both chiral centers (C2 and C3) remains a complex task. Many reactions yield mixtures of stereoisomers, requiring difficult and costly chromatographic separation.
Catalyst Cost and Efficiency: Chiral catalysts, particularly those based on precious metals like rhodium and iridium, can be prohibitively expensive for large-scale production. Furthermore, catalyst loading and turnover numbers must be optimized to ensure process efficiency. rijournals.com
Substrate Scope and Robustness: A synthetic route must be robust enough to tolerate a variety of functional groups on both the chromanone core and the phenyl ring, allowing for the creation of diverse analog libraries. The efficiency of stereochemical induction can vary significantly with minor changes to the substrate structure. researchgate.net
Process Safety and Scalability: Reactions that work well on a milligram scale in a laboratory may present significant safety and engineering challenges when scaled up to kilograms. This includes managing exothermic reactions, handling hazardous reagents, and developing purification methods suitable for industrial production. rijournals.com
Future research must focus on discovering novel, cost-effective catalytic systems and optimizing reaction conditions to favor the formation of the specific trans-stereoisomer. The development of continuous flow chemistry processes could also offer a viable path to improved scalability and safety.
Table 1: Comparison of Potential Asymmetric Synthetic Strategies for Chromanones
| Synthetic Strategy | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Reduction of a C2=C3 double bond in a chromone precursor using a chiral metal catalyst. nih.gov | Direct route to the chromanone core. | Potential for over-reduction; high cost of catalysts; optimization of ligands and conditions required. nih.gov |
| Organocatalytic Cyclization | Intramolecular conjugate addition of a 2'-hydroxychalcone (B22705) mediated by a chiral organic molecule (e.g., quinine). nih.gov | Metal-free, potentially lower cost. | Can result in mixtures of diastereomers; may require strongly activated substrates. |
Elucidating Undiscovered Molecular Targets and Off-Target Mechanisms
While various chromanone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific molecular targets of this compound are not well-defined. nih.govnih.gov Identifying the precise proteins, enzymes, or signaling pathways with which the compound interacts is a critical step in understanding its mechanism of action and therapeutic potential.
Computational methods like molecular docking are increasingly used as a preliminary step to predict potential binding interactions. researchgate.netmdpi.comnih.gov These studies can screen the compound against libraries of known protein structures to generate hypotheses about its molecular targets. For example, docking studies have been used to evaluate the binding of chromanone derivatives to targets such as the p53-MDM2 interface, protein tyrosine phosphatase 1B (PTP1B), and various kinases. researchgate.netresearchgate.net However, these in silico predictions require experimental validation through biochemical and cellular assays.
A significant challenge is the potential for polypharmacology, where a compound interacts with multiple targets. This can be beneficial, leading to synergistic therapeutic effects, but it can also result in unintended off-target mechanisms. Elucidating these off-target effects is crucial for predicting the compound's broader biological profile. Future research should employ a multi-pronged approach:
Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and thermal shift assays to experimentally identify binding partners from cell lysates.
Pathway Analysis: Once a target is validated, transcriptomics and proteomics should be used to understand how modulating that target with the compound affects global cellular signaling pathways.
Off-Target Screening: Systematically screening the compound against broad panels of receptors, kinases, and enzymes to build a comprehensive off-target profile.
Table 2: Potential Molecular Target Classes for Chromanone Scaffolds
| Target Class | Example(s) | Potential Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | Mitogen-activated protein kinase (MAPK) nih.gov | Cancer, Inflammation | Kinases are key regulators of cell signaling and are often dysregulated in disease. |
| Enzymes | Sirtuin 2 (SIRT2), α-glucosidase nih.govacs.org | Neurodegeneration, Diabetes | Chromanone analogs have shown inhibitory activity against various metabolic and signaling enzymes. nih.govacs.org |
| Protein-Protein Interactions | p53-MDM2 researchgate.net | Cancer | The chromanone scaffold can serve as a basis for designing molecules that disrupt disease-relevant protein interactions. researchgate.net |
| Nuclear Receptors | Peroxisome proliferator-activated receptor gamma (PPAR-γ) nih.gov | Diabetes, Metabolic Syndrome | Flavonoid-like structures are known to interact with nuclear receptors that control metabolism. nih.gov |
Development of Advanced Delivery Systems for Pre-clinical In Vitro and Animal Studies
Like many flavonoid-type compounds, this compound is predicted to be hydrophobic, which often leads to poor aqueous solubility and limited bioavailability. nih.gov This presents a major obstacle for effective evaluation in both cell-based (in vitro) and animal (in vivo) preclinical models. Advanced drug delivery systems are essential to overcome these limitations, ensuring that the compound can reach its site of action in a sufficient concentration. nih.govresearchgate.net
Nanoscale formulations are a particularly promising approach for enhancing the delivery of hydrophobic therapeutic agents. nih.govencyclopedia.pub These systems can encapsulate the compound, protecting it from degradation and improving its solubility in biological media. For preclinical studies, the choice of delivery system can significantly impact the reliability and reproducibility of the results.
Key Delivery System Technologies:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds. mdpi.com They are biocompatible, biodegradable, and can be modified to target specific tissues. encyclopedia.pubmdpi.com
Solid Lipid Nanoparticles (SLNs): SLNs are made from lipids that are solid at room temperature. mdpi.com They offer good stability and high drug-loading capacity for lipophilic molecules. nih.gov
Polymeric Nanoparticles: These are formed from biodegradable polymers like polylactic-co-glycolic acid (PLGA). mdpi.com They can be engineered for controlled, sustained release of the encapsulated compound. mdpi.com
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility and absorption of hydrophobic compounds. nih.gov
Future research in this area should focus on formulating this compound into various nanocarriers and systematically characterizing their physical properties (e.g., size, stability, drug loading). Subsequently, these formulations must be tested in preclinical models to evaluate their ability to improve bioavailability and therapeutic efficacy.
Table 3: Overview of Advanced Delivery Systems for Hydrophobic Compounds
| Delivery System | Composition | Key Advantages for Preclinical Studies |
|---|---|---|
| Liposomes | Phospholipid bilayers mdpi.com | Biocompatible; can carry various types of molecules; surface can be functionalized for targeting. encyclopedia.pubmdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., fatty acids) nih.gov | High stability; controlled release; protects encapsulated compound from degradation. nih.govmdpi.com |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) mdpi.com | High drug-loading capacity; sustained release profile; well-established for drug delivery. mdpi.com |
| Nanoemulsions | Oil, water, and surfactant nih.gov | Simple to prepare; improves solubility and absorption of lipophilic drugs. nih.gov |
Exploration of New Therapeutic Applications Beyond Current Research Scope
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov Natural and synthetic chromanones have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govnih.gov While these areas form the basis of current research, the versatility of the this compound structure suggests potential for new therapeutic applications that remain largely unexplored.
Future research should aim to broaden the pharmacological profiling of this compound. Based on its structural relation to flavonoids and its known anti-inflammatory and antioxidant activities, several new avenues could be investigated:
Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are characterized by oxidative stress and neuroinflammation. The potential neuroprotective effects of this compound could be explored in relevant cellular and animal models.
Cardiovascular Diseases: The antioxidant properties of flavonoid-like compounds have been linked to cardiovascular protection. Investigating the effects of this chromanone on processes like endothelial dysfunction or LDL oxidation could reveal new applications.
Antiviral Activity: Certain flavonoids and chromanones have been shown to inhibit viral replication. Screening this compound against a panel of viruses could identify novel antiviral leads.
Senotherapeutics: The emerging field of senotherapeutics aims to clear senescent cells to combat age-related diseases. Machine learning models have already identified flavonoids as potential senotherapeutics, suggesting that chromanone derivatives could also be promising candidates. mdpi.com
A systematic approach involving high-throughput screening against diverse biological targets and disease models is necessary to uncover the full therapeutic potential of this chemical scaffold.
Integration of Artificial Intelligence and Machine Learning in Chromanone Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. repcomseet.org These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, accelerating the design and optimization of new drug candidates. mdpi.comnih.gov For this compound, AI and ML can be applied in several key areas.
De Novo Drug Design: Generative AI models can design novel chromanone derivatives with specific desired properties. By learning the underlying rules of chemical structure and activity from existing data, these models can propose new molecules that are more likely to be potent and have favorable drug-like characteristics.
Bioactivity Prediction: ML models, such as Random Forest or Support Vector Machines, can be trained on libraries of known compounds to predict the biological activity of new or untested chromanone analogs. mdpi.comnih.gov This allows for the in silico screening of thousands of virtual compounds, prioritizing the most promising ones for synthesis and experimental testing. repcomseet.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. ML models can be developed to predict properties like solubility, permeability, and metabolic stability, helping to identify and eliminate compounds with poor profiles early in the discovery process. nih.gov
The primary challenge in this domain is the need for large, high-quality datasets to train accurate models. Future efforts should focus on generating robust experimental data on chromanone analogs and using this to build and refine predictive AI/ML models. This iterative cycle of prediction, synthesis, testing, and model retraining can significantly streamline the discovery of new therapeutic agents. nih.gov
Collaborative Research Initiatives and Establishment of Comprehensive Chromanone Compound Libraries
Advancing research on a specific chemical scaffold like chromanone requires a multi-disciplinary and collaborative effort. The complexity of modern drug discovery—spanning synthetic chemistry, molecular biology, pharmacology, and computational science—is often too great for a single research group to tackle alone. Future progress will depend on fostering collaborative initiatives that bring together experts from diverse fields.
A cornerstone of such collaborations is the creation and sharing of comprehensive compound libraries. ox.ac.uk A chromanone library would consist of a large, structurally diverse collection of analogs based on the this compound core. This can be achieved through techniques like parallel synthesis, which allows for the rapid production of many related compounds. tarosdiscovery.com
The establishment of such libraries offers several advantages:
Systematic Structure-Activity Relationship (SAR) Studies: A diverse library allows researchers to systematically explore how changes in the molecule's structure affect its biological activity, leading to the design of more potent and selective compounds.
High-Throughput Screening (HTS): Large libraries can be screened against numerous biological targets simultaneously, enabling the rapid discovery of new activities and therapeutic applications.
Resource for the Scientific Community: Open-access or collaborative libraries can serve as a valuable resource for researchers worldwide, democratizing access to unique chemical matter and accelerating scientific discovery.
Platforms like Chemsearch are being developed to help manage collaborative compound libraries, providing tools for data storage, structural searching, and secure access for team members. nih.govnih.gov Building and sharing a comprehensive chromanone library through such collaborative frameworks will be a key driver of future innovation in this field.
Q & A
Q. What are the recommended methods for synthesizing trans-3-methyl-2-phenylchroman-4-one with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclization of substituted chalcone precursors under acidic or basic conditions. For enantiomeric control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation or organocatalysis) can be employed. Post-synthesis purification via chiral HPLC or crystallization in polar solvents (e.g., ethanol/water mixtures) is critical. Characterization by [α]D (optical rotation) and chiral GC/MS or HPLC should confirm purity .
Q. How can the crystal structure of this compound be resolved to confirm stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, particularly leveraging new features like TWIN/BASF commands to address twinning or disorder. Hydrogen bonding and van der Waals interactions should be analyzed to validate the trans configuration. Compare experimental bond lengths/angles with density functional theory (DFT) calculations for cross-validation .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in chroman-4-one derivatives?
- Methodological Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign proton environments and confirm substitution patterns. For electron-withdrawing/donating groups, UV-Vis spectroscopy can track absorption shifts (e.g., n→π* transitions). IR spectroscopy identifies carbonyl stretching frequencies (1650–1750 cm⁻¹), sensitive to ring strain and substituent electronic effects .
Q. How should researchers design a literature review to identify structure-activity relationships (SAR) for this compound?
- Methodological Answer :
Use keyword combinations (e.g., "chroman-4-one derivatives," "SAR," "biological activity") in databases like SciFinder or Reaxys. Filter for studies reporting IC₅₀ values against specific targets (e.g., kinases, oxidases). Tabulate substituent positions, bioactivity data, and experimental conditions to identify trends .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, solvent effects). Perform meta-analysis by normalizing data to common controls (e.g., % inhibition at 10 µM). Validate key findings via orthogonal assays (e.g., enzymatic vs. cell-based). Use multivariate regression to isolate substituent contributions from confounding variables .
Q. What strategies optimize the regioselectivity of this compound functionalization?
- Methodological Answer : For electrophilic substitution, employ directing groups (e.g., -OMe at C7) to bias reactivity at C6 or C7. Computational modeling (e.g., Fukui indices) predicts reactive sites. Experimentally, monitor reaction progress via LC-MS and adjust catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) to favor desired regioisomers .
Q. How should experimental protocols be designed to assess the metabolic stability of this compound?
- Methodological Answer : Use human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (CLint). Quantify parent compound depletion via LC-MS/MS over time. Include controls for non-enzymatic degradation. For CYP450 isoform specificity, incubate with isoform-selective inhibitors (e.g., ketoconazole for CYP3A4). Compare half-life (t₁/₂) to reference compounds like verapamil .
Q. What computational approaches validate the trans configuration in solution when crystallography is unavailable?
- Methodological Answer : Perform NMR-based NOESY experiments to detect spatial proximity between the methyl (C3) and phenyl (C2) groups. Couple with molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) to model rotamer populations. DFT-calculated NMR chemical shifts (e.g., using Gaussian) can further corroborate the dominant conformation .
Data Analysis & Contradiction Management
Q. How to address inconsistencies in melting point data across studies?
- Methodological Answer : Variability may stem from impurities or polymorphic forms. Repurify the compound via recrystallization (e.g., ethyl acetate/hexane) and analyze by DSC to detect polymorph transitions. Cross-reference with IR spectroscopy to confirm identical functional group patterns. Report melting range (e.g., 152–154°C) rather than single values .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer :
Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/LC₅₀ with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey) to compare treatment groups. Report Hill slopes to assess cooperativity in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
